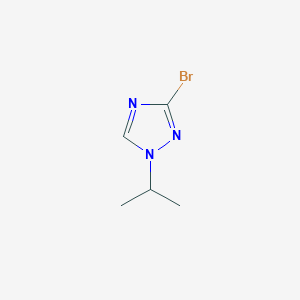

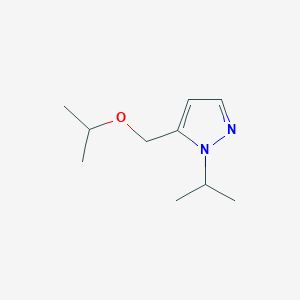

3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole is a chemical compound with the CAS Number: 1354706-35-6 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of compounds similar to this compound, such as pyrrolopyrazine derivatives, involves various synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation . Another method involves the formation of N-(Pyridin-2-yl)amides from a-bromoketones and 2-aminopyridine under different reaction conditions .Applications De Recherche Scientifique

Antifungal Applications

1,2,3-Triazoles, including compounds similar to 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole, have shown significant antifungal properties. For instance, a study focused on the synthesis of various 1,2,3-triazole derivatives and their in vitro antifungal evaluation against different Candida strains. These compounds, including halogen-substituted triazoles, demonstrated promising antifungal profiles, indicating their potential as drug candidates in the future (Lima-Neto et al., 2012).

Corrosion Inhibition

Triazole derivatives, including those structurally related to this compound, have been studied for their corrosion inhibition properties. Research demonstrates that these compounds, particularly when used as Schiff bases, can effectively inhibit corrosion on mild steel in acidic media. This application is significant in extending the lifespan of metal structures and components (Chaitra et al., 2015).

Supramolecular Chemistry

The 1,2,3-triazole ring, including its derivatives, plays a crucial role in supramolecular chemistry due to its unique interactions. These compounds exhibit a variety of supramolecular interactions, such as hydrogen and halogen bonding, making them valuable in the design and development of new materials and chemical processes (Schulze & Schubert, 2014).

Bioisostere in Medicinal Chemistry

Triazole rings, similar to the one in this compound, are known to mimic different functional groups, making them highly valuable as bioisosteres in medicinal chemistry. This property enables the design of new molecules with enhanced or modified biological activity (Bonandi et al., 2017).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It’s worth noting that similar compounds have shown a wide range of activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

Based on the broad range of biological activities exhibited by similar compounds, it can be inferred that multiple pathways might be affected .

Result of Action

Compounds with similar structures have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Orientations Futures

The future directions for the study of 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole and similar compounds involve further exploration of their synthesis methods, biological activities, and action mechanisms. This will help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propriétés

IUPAC Name |

3-bromo-1-propan-2-yl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-4(2)9-3-7-5(6)8-9/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNOHJDCGBAVNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC(=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(3,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid](/img/structure/B2760546.png)

![N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2760547.png)

![[3-(Aminomethyl)oxetan-3-yl]methanol hemioxalate](/img/structure/B2760550.png)

![tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate](/img/structure/B2760551.png)

![2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride](/img/structure/B2760557.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2760559.png)

![3,3-Diphenyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2760560.png)

![3-(1-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2760562.png)